2-ブロモ-5-フルオロチオアニソール

概要

説明

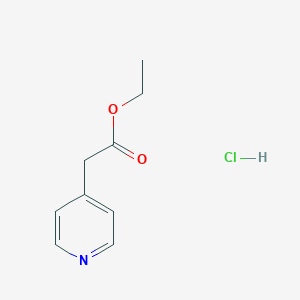

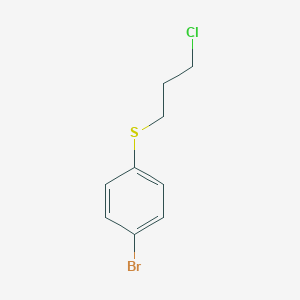

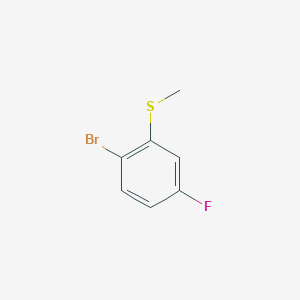

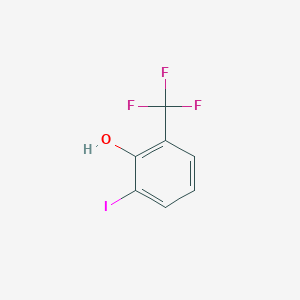

2-Bromo-5-fluorothioanisole is a chemical compound with the molecular formula C7H6BrFS . It is used in various biochemical research .

Physical And Chemical Properties Analysis

2-Bromo-5-fluorothioanisole has a molecular weight of 221.09 . Other physical and chemical properties like melting point, boiling point, and density are mentioned in the search results .作用機序

2-Bromo-5-fluorothioanisole is an organosulfur compound that acts as a nucleophile in organic synthesis. It is a useful reagent for the synthesis of organic compounds and has been used in the synthesis of many biologically active compounds. In the presence of a strong base, it can react with anisole to form 2-Bromo-5-fluorothioanisole. The reaction proceeds through a nucleophilic substitution reaction, with the base acting as the nucleophile and the anisole as the leaving group.

Biochemical and Physiological Effects

2-Bromo-5-fluorothioanisole has been used to study the biochemical and physiological effects of certain drugs. It has been used to study the mechanism of action of certain drugs, as well as to investigate their biochemical and physiological effects. In particular, it has been used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system.

実験室実験の利点と制限

2-Bromo-5-fluorothioanisole is a useful reagent for synthesizing organic compounds, and it has been used in a variety of scientific research applications. It has several advantages for use in lab experiments, including its relatively low cost, its low toxicity, and its ability to react with a variety of functional groups. However, it also has some limitations, including its relatively short shelf life and its tendency to react with water and oxygen.

将来の方向性

There are a number of potential future directions for the use of 2-Bromo-5-fluorothioanisole in scientific research. These include further investigations into its use in drug synthesis, biochemical and physiological studies, and drug mechanism of action studies. It could also be used to study the pharmacological effects of new drugs, as well as to develop novel compounds with improved therapeutic properties. Additionally, it could be used to develop new methods for the synthesis of organic compounds, as well as to develop new catalysts and reagents for organic synthesis.

科学的研究の応用

有機合成

“2-ブロモ-5-フルオロチオアニソール”は、さまざまな有機合成プロセスで使用できる有機化合物です . この化合物は、より複雑な分子の合成におけるビルディングブロックとして頻繁に使用されます .

医薬品研究

この化合物は、医薬品研究に使用される可能性があります。 特定の用途は言及されていませんが、類似の化合物は新薬の開発に使用されてきました .

材料科学

材料科学の分野では、“2-ブロモ-5-フルオロチオアニソール”は、新素材の開発に使用される可能性があります . ただし、この分野における特定の用途は、情報源では詳細に説明されていません。

クロマトグラフィー

“2-ブロモ-5-フルオロチオアニソール”は、混合物を分離するための実験室技術であるクロマトグラフィーで使用される可能性があります . この化合物は、クロマトグラフィー分析における標準物質またはターゲット化合物として使用される可能性があります .

分析化学

分析化学では、“2-ブロモ-5-フルオロチオアニソール”は、さまざまな化学分析における試薬または標準物質として使用される可能性があります .

安全性試験

Safety and Hazards

特性

IUPAC Name |

1-bromo-4-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRNOVPCJUSIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472192 | |

| Record name | 2-Bromo-5-fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147460-43-3 | |

| Record name | 2-Bromo-5-fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)